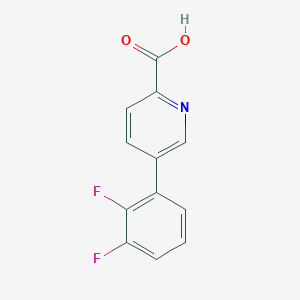

5-(2,3-Difluorophenyl)picolinic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of “5-(2,3-Difluorophenyl)picolinic acid” consists of a picolinic acid group attached to a 2,3-difluorophenyl group. The molecular weight of the compound is 235.19 g/mol.

Scientific Research Applications

Antiviral Research

5-(2,3-Difluorophenyl)picolinic acid: has shown promise in antiviral research, particularly against enveloped viruses. Studies have demonstrated that picolinic acid derivatives can inhibit viral entry by compromising viral membrane integrity and preventing virus-cellular membrane fusion . This could be pivotal in developing broad-spectrum antivirals, especially for viruses like SARS-CoV-2 and influenza.

Cancer Therapy

In the field of oncology, 5-(2,3-Difluorophenyl)picolinic acid and its fluorinated complex derivatives have been explored for their anticancer activities. These compounds have been tested in vitro against lung cancer cells, showing potential as therapeutic agents .

Environmental Science

The environmental impact of 5-(2,3-Difluorophenyl)picolinic acid is linked to its antiviral properties. By potentially reducing the spread of viruses, it could indirectly benefit environmental health, especially in managing outbreaks that affect both humans and wildlife .

Pharmacology

In pharmacological research, 5-(2,3-Difluorophenyl)picolinic acid is being investigated for its role as an anti-infective and immunomodulator. Its ability to bind to zinc finger proteins and disrupt their function makes it a candidate for treating viral infections and other conditions .

Materials Science

The detection and quantification of picolinic acid are crucial in materials science for developing sensors. Research into molecularly imprinted polymer-based electrochemical sensors for picolinic acid could lead to advancements in rapid and selective detection technologies .

Chemistry

In chemistry, 5-(2,3-Difluorophenyl)picolinic acid serves as a structural template for synthesizing compounds with herbicidal activity. Its derivatives have been designed and tested for their potential as novel synthetic auxin herbicides .

Biology

Biological studies have utilized 5-(2,3-Difluorophenyl)picolinic acid to investigate its broad-spectrum antiviral abilities. Its impact on cellular processes like endocytosis and its potential role in the absorption of zinc and other trace elements highlight its biological significance .

Medicine

Medically, 5-(2,3-Difluorophenyl)picolinic acid is being studied for its therapeutic applications. Its antiviral properties and potential to serve as a broad-spectrum therapeutic agent against a variety of viral diseases make it a compound of interest in medical research .

Safety and Hazards

The safety data sheet for picolinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause serious eye irritation . It’s important to handle “5-(2,3-Difluorophenyl)picolinic acid” with care, given its structural similarity to picolinic acid.

Mechanism of Action

Target of Action

The primary target of 5-(2,3-Difluorophenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are a type of protein that plays a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(2,3-Difluorophenyl)picolinic acid interacts with its targets by binding to zinc finger proteins. This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mechanism of action .

Biochemical Pathways

It is known that the compound’s interaction with zinc finger proteins can affect viral replication and packaging . This suggests that the compound may influence pathways related to these processes.

Result of Action

The molecular and cellular effects of 5-(2,3-Difluorophenyl)picolinic acid’s action are primarily related to its inhibitory effect on zinc finger proteins. By disrupting the function of these proteins, the compound can potentially inhibit viral replication and packaging . This suggests that the compound could have antiviral properties .

properties

IUPAC Name |

5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIIDJWPLMEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Difluorophenyl)picolinic acid | |

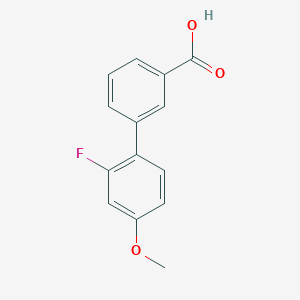

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)